Benzoic acid, 2-(methylamino)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)benzoic acid propyl ester, also known as propyl N-methyl anthranilate, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a propyl ester group attached to the benzene ring.
Preparation Methods
The synthesis of 2-(Methylamino)benzoic acid propyl ester typically involves the esterification of 2-(Methylamino)benzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
2-(Methylamino)benzoic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form 2-(Methylamino)benzoic acid and propanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The methylamino group can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Scientific Research Applications
2-(Methylamino)benzoic acid propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzoic acid propyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(Methylamino)benzoic acid propyl ester can be compared with other similar compounds, such as:
2-(Methylamino)benzoic acid methyl ester: This compound has a methyl ester group instead of a propyl ester group, resulting in different physical and chemical properties.
2-(Methylamino)benzoic acid ethyl ester: Similar to the methyl ester, this compound has an ethyl ester group, which affects its reactivity and applications.
2-(Methylamino)benzoic acid butyl ester: This compound has a butyl ester group, leading to variations in its solubility and stability.
The uniqueness of 2-(Methylamino)benzoic acid propyl ester lies in its specific ester group, which influences its reactivity and applications in various fields.
Properties
CAS No. |
55320-72-4 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
FRPUEBLBJZHNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.